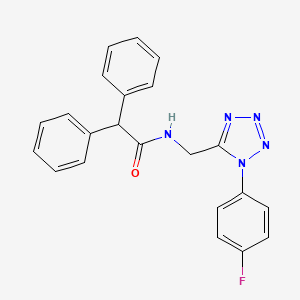

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Description

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic organic compound featuring a tetrazole ring linked to a diphenylacetamide scaffold. The tetrazole moiety (1H-tetrazol-5-yl) is substituted with a 4-fluorophenyl group at the N1 position, while the acetamide group is modified with two phenyl rings at the α-carbon. This structural design combines electron-withdrawing (fluorophenyl) and lipophilic (diphenyl) groups, which are often leveraged in medicinal chemistry to enhance metabolic stability and target binding . The compound’s synthesis likely involves multi-step reactions, including the formation of the tetrazole core via [2+3] cycloaddition or nucleophilic substitution, followed by alkylation or coupling with diphenylacetic acid derivatives .

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O/c23-18-11-13-19(14-12-18)28-20(25-26-27-28)15-24-22(29)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTADDICOHYFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a synthetic compound featuring a tetrazole ring and a diphenylacetamide structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

- Molecular Formula : C21H20FN7O

- Molecular Weight : 405.437 g/mol

- CAS Number : 897623-68-6

The structure includes a tetrazole moiety, which enhances lipophilicity and bioavailability, making it a candidate for various pharmacological studies. The presence of the fluorophenyl group may improve binding affinity through hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes by binding to their active sites. This characteristic is crucial for its anticancer properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells and inhibits proliferation. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing tissue damage. |

| Antiviral | Exhibits activity against viral replication in various studies. |

Anticancer Activity

A notable case study involved the compound ZQL-4c, a derivative of similar structure, which demonstrated significant anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported the following IC50 values:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

These findings underscore the potential for this compound to be developed as an effective anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer properties, compounds with similar structures have shown promise in modulating inflammatory responses. For instance, studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The tetrazole moiety enhances bioavailability, making it suitable for further pharmacological investigations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole-Acetamide Scaffolds

The following compounds share structural or functional similarities with the target molecule:

Pharmacological and Physicochemical Properties

- Tetrazole Stability : The 1H-tetrazole ring in the target compound is more metabolically stable than thiol-based analogues (e.g., thiadiazoles in ), as it avoids oxidative degradation pathways .

- Lipophilicity: The diphenylacetamide group increases logP compared to mono-phenyl or sulfonamide derivatives (e.g., sulfamoylbenzothiazoles in ), suggesting improved membrane permeability but reduced aqueous solubility .

- This contrasts with ethoxyphenyl (electron-donating) analogues in , which may exhibit different binding kinetics.

Structure-Activity Relationship (SAR) Insights

- Fluorophenyl Substitution: The 4-fluorophenyl group on the tetrazole enhances target affinity compared to non-halogenated analogues (e.g., phenyl or ethoxyphenyl in ), likely due to dipole interactions or reduced steric hindrance .

- Diphenyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.